Cas no 20688-70-4 (dihydroxyfumarsaeure dihydrat)

dihydroxyfumarsaeure dihydrat structure
dihydroxyfumarsaeure dihydrat structure
Product Name:dihydroxyfumarsaeure dihydrat
CAS No:20688-70-4
MF:C4H8O8
MW:184.101522445679
CID:910266
PubChem ID:71311555
Update Time:2025-04-19

dihydroxyfumarsaeure dihydrat Chemical and Physical Properties

Names and Identifiers

    • dihydroxyfumarsaeure dihydrat
    • Dihydroxyfumaric acid dihydrate
    • CD6150
    • Difenyl-dihydroxysilan
    • dihydroxydiphenylsilane
    • dihydroxy-diphenyl-silane
    • dihydroxy-fumaric acid , dihydrate
    • Dihydroxy-fumarsaeure, Dihydrat
    • Diphenylsilandiol
    • diphenylsilane
    • diphenyl-silanedio
    • Silanediol, diphenyl-
    • 2,3-Dihydroxyfumaricaciddihydrate
    • J-013526
    • Dihydroxyfumaric acid dihydrate, technical, >=90% (T)
    • (2E)-dihydroxybut-2-enedioic acid dihydrate
    • 2-Butenedioic acid, 2,3-dihydroxy-, hydrate (1:2), (2E)-
    • 20688-70-4
    • 2,3-Dihydroxyfumaric acid dihydrate
    • LDRMCGGUXOJSDA-SEPHDYHBSA-N
    • (E)-2,3-dihydroxybut-2-enedioic acid;dihydrate
    • Inchi: 1S/C4H4O6.2H2O/c5-1(3(7)8)2(6)4(9)10;;/h5-6H,(H,7,8)(H,9,10);2*1H2/b2-1+;;
    • InChI Key: LDRMCGGUXOJSDA-SEPHDYHBSA-N
    • SMILES: O/C(/C(=O)O)=C(\C(=O)O)/O.O.O

Computed Properties

  • Exact Mass: 184.02191721g/mol
  • Monoisotopic Mass: 184.02191721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 117Ų

Experimental Properties

  • Melting Point: ~155 °C (dec.)
  • Solubility: methanol: soluble1g/10 mL, clear, colorless (hot)

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